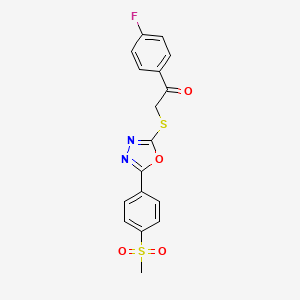

1-(4-Fluorophenyl)-2-((5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Description

1-(4-Fluorophenyl)-2-((5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a methylsulfonylphenyl group at position 5 and a thioether-linked ethanone moiety bearing a 4-fluorophenyl group. This structure combines electron-withdrawing (methylsulfonyl, fluorophenyl) and electron-donating (thioether) components, which influence its physicochemical properties and biological interactions. The compound’s design is typical of pharmacologically active molecules targeting enzymes or receptors through heterocyclic and sulfonyl motifs .

Properties

IUPAC Name |

1-(4-fluorophenyl)-2-[[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O4S2/c1-26(22,23)14-8-4-12(5-9-14)16-19-20-17(24-16)25-10-15(21)11-2-6-13(18)7-3-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGJGJLDTQNREP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-Fluorophenyl)-2-((5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a novel synthetic molecule that incorporates a fluorophenyl group and a 1,3,4-oxadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is CHFNOS, with a molecular weight of approximately 353.39 g/mol. The structure features a fluorophenyl group, an oxadiazole ring, and a methylsulfonyl substituent that contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives have shown effective inhibition against various bacterial strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL for certain derivatives . The presence of the methylsulfonyl group enhances the antimicrobial efficacy by improving solubility and bioavailability.

Antifungal Activity

The compound has demonstrated promising antifungal activity against Fusarium oxysporum, surpassing commercial fungicides like hymexazol in efficacy. In vitro studies reported complete inhibition at concentrations around 50 µg/mL . The structure-activity relationship (SAR) studies suggest that the oxadiazole ring is critical for antifungal activity.

Anticancer Properties

The compound's anticancer potential has been explored through various in vitro assays. It exhibits selective cytotoxicity against cancer cell lines, with IC50 values indicating significant potency. For example, compounds with similar structures have shown IC50 values below 10 µM against human glioblastoma and melanoma cell lines . The mechanism of action is believed to involve the induction of apoptosis through mitochondrial pathways.

The biological mechanisms underlying the activities of this compound can be summarized as follows:

- Inhibition of Enzymatic Pathways: The oxadiazole moiety may inhibit key enzymes involved in cellular metabolism and proliferation.

- Reactive Oxygen Species (ROS) Generation: The compound induces oxidative stress in target cells, leading to apoptosis.

- Interference with Cell Signaling: It may disrupt signaling pathways critical for cancer cell survival and proliferation.

Case Studies

-

Antifungal Efficacy Study:

A study evaluated the antifungal activity of several oxadiazole derivatives against Fusarium oxysporum. The results indicated that compounds with methylsulfonyl substitutions exhibited enhanced antifungal effects compared to their non-substituted counterparts . -

Anticancer Activity Assessment:

In vitro tests on human cancer cell lines showed that the compound significantly reduced cell viability in a dose-dependent manner. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the oxadiazole moiety exhibit notable anticancer activity. For example, derivatives of oxadiazoles have been shown to inhibit cancer cell proliferation in various types of cancers such as breast and lung cancer. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

A study highlighted the effectiveness of oxadiazole derivatives against human cancer cell lines, suggesting their potential as lead compounds for further development . The incorporation of the methylsulfonyl group enhances solubility and bioavailability, making these compounds more effective as therapeutic agents.

Antimicrobial Activity

Compounds similar to 1-(4-Fluorophenyl)-2-((5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone have demonstrated antimicrobial properties against a range of pathogens. The presence of the thioether linkage is believed to contribute to this activity by disrupting microbial cell membranes or interfering with metabolic pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. As a selective cyclooxygenase-2 inhibitor, it shows promise in reducing inflammation associated with various conditions such as arthritis and other inflammatory diseases . This activity is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study 1: Anticancer Efficacy

In a recent study, 1-(4-Fluorophenyl)-2-((5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone was tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential use in treating bacterial infections .

Comparison with Similar Compounds

Key Observations :

- This may improve solubility and target binding .

- Heterocyclic Modifications : Replacement of oxadiazole with triazole (e.g., ) or benzimidazole (e.g., ) alters π-π stacking and enzyme inhibition profiles.

- Biological Activity : Antifungal activity in correlates with nitrophenyl and benzimidazole groups, while the target compound’s methylsulfonyl group may favor anti-inflammatory or kinase-related pathways .

Comparison with Analogues :

- Compounds like and use similar α-haloketone coupling but vary in precursor thiols (e.g., benzimidazole-thiols in vs. naphthyloxy-thiols in ).

- Triazole-containing derivatives (e.g., ) require click chemistry (Cu-catalyzed azide-alkyne cycloaddition) for triazole incorporation, adding synthetic complexity .

Physicochemical Properties

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

Synthesis optimization involves careful selection of alkylating agents (e.g., bromo- or chloro-substituted intermediates) and reaction conditions. For example, using 2-bromo-1-(4-methoxyphenyl)ethanone as an alkylating agent in polar aprotic solvents (e.g., DMF or DMSO) under nitrogen atmosphere can enhance reaction efficiency . Purification via recrystallization from ethanol or methanol, followed by column chromatography (silica gel, ethyl acetate/hexane gradient), ensures high purity. Monitoring reaction progress with TLC and adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of thiol to alkylating agent) minimizes side products. Light-sensitive intermediates should be handled in foil-covered vessels to prevent degradation .

Basic: What spectroscopic methods are most effective for characterizing structural integrity?

Methodological Answer:

A multi-technique approach is critical:

- H NMR (500 MHz, DMSO-d): Identifies aromatic protons (δ 7.99–8.01 ppm for fluorophenyl) and methylsulfonyl groups (singlet at δ 3.86 ppm) .

- Mass Spectrometry (EI-MS): Confirms molecular ion peaks (e.g., m/z 282 [M+1]) and fragmentation patterns .

- Elemental Analysis: Validates purity (>98%) by matching calculated and observed C, H, N, S percentages (e.g., C: 46.67% observed vs. 46.96% calculated) .

- FT-IR: Detects carbonyl (C=O, ~1680 cm) and oxadiazole ring vibrations (~1600 cm) .

Advanced: How do electronic effects of substituents influence reactivity in nucleophilic substitution?

Methodological Answer:

The electron-withdrawing 4-fluorophenyl group increases the electrophilicity of the adjacent carbonyl carbon, facilitating nucleophilic attack by thiol groups. Conversely, the methylsulfonyl substituent enhances the electron-deficient nature of the oxadiazole ring, stabilizing transition states in substitution reactions. Computational studies (e.g., DFT calculations) can quantify these effects by analyzing frontier molecular orbitals (FMOs) and charge distribution. Experimental validation via Hammett plots using substituted phenyl analogs (e.g., methoxy, nitro groups) provides empirical correlation between substituent σ values and reaction rates .

Advanced: What strategies resolve contradictions in biological activity data across assay systems?

Methodological Answer:

Contradictions often arise from assay-specific conditions (e.g., pH, solvent polarity, or protein concentration). To address this:

- Standardize Solvent Systems: Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts .

- Validate Target Engagement: Employ orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

- Control for Metabolic Stability: Assess compound stability in assay media (e.g., liver microsome pre-incubation) to differentiate true activity from prodrug effects .

- Statistical Meta-Analysis: Apply multivariate regression to identify confounding variables (e.g., ionic strength, temperature) across datasets .

Basic: What protocols prevent degradation during handling and storage?

Methodological Answer:

- Storage: Keep the compound in amber vials at –20°C under inert gas (argon or nitrogen) to avoid oxidation and hydrolysis .

- Handling: Use anhydrous solvents (e.g., dried DCM) during synthesis. For hygroscopic intermediates, employ glove boxes with <1% humidity .

- Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC-UV tracking to identify degradation pathways (e.g., oxadiazole ring cleavage) .

Advanced: How can computational modeling predict enzymatic binding affinity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., cyclooxygenase-2). Focus on key residues (e.g., Arg120 for hydrogen bonding with sulfonyl groups) .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and identify conformational changes in the enzyme active site.

- Free Energy Calculations: Apply MM-PBSA or FEP+ to quantify binding energy contributions from hydrophobic (e.g., fluorophenyl) and polar (oxadiazole) moieties .

Basic: What are common synthesis impurities, and how are they removed?

Methodological Answer:

- Common Impurities:

- Removal Strategies:

- Acid-base wash (1M HCl) to remove unreacted amines.

- Fractional crystallization using ethanol/water (7:3 v/v) to isolate the target compound .

Advanced: What mechanistic insights are gained from studying oxadiazole ring stability?

Methodological Answer:

Thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min) reveals decomposition thresholds (e.g., >250°C for oxadiazole rings). Kinetic studies (Arrhenius plots) quantify activation energy () for ring-opening reactions. Substituent effects are probed via Hammett correlations: electron-withdrawing groups (e.g., –SOMe) increase by stabilizing the transition state. Synchrotron X-ray diffraction of single crystals (e.g., CCDC deposition) provides structural insights into ring strain and bond angles under thermal stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.